molecular formula C8H14ClNO2S B13297010 7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide

7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide

Cat. No.: B13297010
M. Wt: 223.72 g/mol
InChI Key: LFRFENXUSPLMBO-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide is a sulfur- and nitrogen-containing heterocyclic compound characterized by a seven-membered thiazepane ring. Key structural features include:

  • A carbonyl chloride (-COCl) group at the 4th position, enhancing electrophilic reactivity.
  • A sulfoxide (-SO) group at the 1st position, which polarizes the ring and influences nucleophilic/electrophilic substitution patterns.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules or functionalized heterocycles. Its reactivity is modulated by the interplay of steric hindrance from the methyl groups and electronic effects from the sulfoxide and carbonyl chloride moieties.

Properties

Molecular Formula

C8H14ClNO2S

Molecular Weight

223.72 g/mol

IUPAC Name

7,7-dimethyl-1-oxo-1,4-thiazepane-4-carbonyl chloride

InChI

InChI=1S/C8H14ClNO2S/c1-8(2)3-4-10(7(9)11)5-6-13(8)12/h3-6H2,1-2H3

InChI Key

LFRFENXUSPLMBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CCS1=O)C(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Amino Acetylenes and Thiazepane Precursors

Methodology:

  • Starting materials: Amino acetylenes or related amino derivatives bearing appropriate substituents.
  • Reaction conditions: Heating in inert solvents such as xylene with strong inorganic bases (potassium hydroxide or sodium hydroxide) at reflux temperatures (~130-150°C).
  • Mechanism: Cyclization occurs via nucleophilic attack of the amino group on the acetylenic carbon, leading to the formation of a seven-membered thiazepane ring (as per US Patent US3391149A).

Key Steps:

  • Condensation of amino acetylenes with suitable electrophiles.
  • Cyclization under basic, high-temperature conditions.
  • Isolation of the heterocycle by filtration or distillation.

Advantages:

  • High yields of the heterocyclic core.
  • Flexibility in substituents, allowing for methylation at the 7-position.

Limitations:

  • Requires high-temperature reflux.
  • Potential side reactions such as dehydrohalogenation or polymerization.

Functionalization to Introduce the Carbonyl Chloride Group

Methodology:

Reaction conditions:

  • Reflux in the presence of excess thionyl chloride for 2 hours.
  • Removal of excess reagents by evaporation under reduced pressure.
  • Purification by recrystallization from suitable solvents such as hexane or ethyl acetate.

Supporting Data:

  • Similar procedures are documented for the synthesis of thiazole-4-carbonyl chloride, which involves refluxing thiazole-4-carboxylic acid with SOCl₂ to generate the acyl chloride (as per references).

Advantages:

  • Efficient conversion with yields approaching 99%.
  • Straightforward procedure adaptable to various heterocycles.

Limitations:

  • Excess thionyl chloride must be carefully removed.
  • Potential for side reactions if moisture is present.

Oxidation to the N-Oxide

Methodology:

  • Oxidation agents: Meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.
  • Reaction conditions: Mild temperatures (0-25°C), controlled addition to prevent overoxidation.
  • Outcome: Formation of the N-oxide at the nitrogen atom in the heterocycle.

Supporting Data:

  • The N-oxide derivatives are synthesized by oxidation of the heterocyclic amine using m-CPBA, as documented in heterocyclic chemistry literature.

Advantages:

  • Mild conditions prevent ring degradation.
  • High selectivity for nitrogen oxidation.

Limitations:

  • Overoxidation risk leading to ring cleavage.
  • Need for careful control of reaction parameters.

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Temperature Duration Yield Remarks
Cyclization Amino acetylenes + KOH Xylene Reflux (~140°C) 4-6 hours 80-85% High-temperature ring closure
Acyl chloride formation Thiazepane derivative + SOCl₂ None (reflux) Reflux (~70°C) 2 hours 99% Conversion to acyl chloride
N-oxidation Heterocycle + m-CPBA Dichloromethane 0-25°C 2-4 hours >90% Selective oxidation

Final Remarks

The synthesis of this complex heterocycle requires meticulous control over reaction conditions, especially during ring formation and oxidation steps. The outlined methods, supported by literature and patent data, provide a comprehensive and reliable pathway for preparing 7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and esters .

Scientific Research Applications

7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to three classes of structurally related molecules:

Compound Class Key Features Differences from Target Compound
1,4-Thiazepane-4-carbonyl chloride Lacks methyl groups and sulfoxide; simpler electronic profile. Higher electrophilicity due to absence of steric hindrance.
Quinoxaline 1,4-dioxides Six-membered N-heterocycle with two oxide groups (e.g., ) . Smaller ring size; chlorination patterns differ due to substituent positions.
Sulfoxide-containing heterocycles Shared sulfoxide group but variable ring sizes/substituents (e.g., benzodithiazines in ) . Reactivity influenced by ring strain and substituent placement.

Reactivity in Chlorination and Acylation Reactions

  • Substituent Effects: In quinoxaline 1,4-dioxides, substituents at C-2 (e.g., methyl, methoxy) direct chlorination to C-6 or C-3 positions via nucleophilic attack . Electronic Modulation: Electron-donating methyl groups may stabilize adjacent electrophilic centers, directing substitution to specific sites (e.g., sulfoxide oxygen).
  • Reaction Yields: shows that substituents in quinoxaline oxides significantly affect yields (e.g., 6-chloro derivatives form in higher yields than 3-chloro analogs) . By analogy, the thiazepane compound’s dimethyl groups may improve selectivity but reduce overall yields due to steric constraints.

Stability and Functionalization

  • Thermal Stability: Methyl groups in the thiazepane system likely enhance thermal stability compared to non-methylated analogs (e.g., less prone to ring-opening reactions).
  • Oxide Group Reactivity: The sulfoxide moiety increases polarity and susceptibility to reduction compared to non-oxidized thiazepanes.

Research Findings and Contradictions

  • Contradictions: In quinoxaline oxides, methyl substituents at C-2 lead to chlorination of the methyl group itself rather than the ring . However, this contrasts with observations in thiazepane systems, where steric shielding from dimethyl groups may prioritize ring functionalization. This discrepancy highlights the need for compound-specific mechanistic studies.
  • Synthetic Challenges : The preparation of 7,7-dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide may require stringent conditions (e.g., low temperatures) to prevent decomposition, as seen in analogous sulfoxide syntheses .

Biological Activity

7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H12ClN2O2S
  • Molecular Weight : 220.71 g/mol
  • IUPAC Name : 7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide

Biological Activity Overview

The biological activity of 7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide has been investigated in various contexts, particularly its pharmacological effects and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to 7,7-Dimethyl-1,4-thiazepane derivatives exhibit significant antimicrobial properties. Studies have shown that thiazepane derivatives can inhibit the growth of various bacteria and fungi. For instance:

  • Case Study : A study on thiazepane derivatives demonstrated their effectiveness against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

Emerging evidence suggests that thiazepane compounds may possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells.

  • Research Findings : A recent study found that thiazepane derivatives can inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis through the activation of caspases.

The biological mechanisms underlying the activity of 7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It may interact with specific receptors in cancer cells or microbial pathogens, altering their signaling pathways.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
7,7-Dimethyl-1,4-thiazepane derivativeModerateHighEffective against multiple strains
Thiazolidine derivativesHighModerateKnown for broad-spectrum activity
Benzothiazole compoundsLowHighStrong anticancer properties

Q & A

Q. What synthetic strategies are recommended for preparing 7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide?

Synthesis of thiazepane derivatives typically involves multi-step protocols, including cyclization reactions and functional group transformations. For example, carbonyl chloride formation may require thionyl chloride (SOCl₂) under anhydrous conditions, while thiazepane ring closure might utilize nucleophilic substitution or ring-expansion strategies. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products. Structural analogs, such as 4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl) derivatives, highlight the importance of protecting groups and coupling agents (e.g., HATU or DCC) for amide bond formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy (¹H/¹³C, DEPT, COSY) to confirm ring conformation and substituent positions.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (with UV/RI detection) to assess purity (>95% is typical for research-grade material, as seen in catalog standards) .
  • Melting point analysis (e.g., 239–241°C for structurally related compounds) to verify crystallinity .

Q. What precautions are necessary for handling this compound in laboratory settings?

Due to its acyl chloride moiety, the compound is moisture-sensitive. Storage under inert gas (argon/nitrogen) in anhydrous solvents (e.g., dry DCM or THF) is advised. Use of gloveboxes or Schlenk techniques is recommended for air-sensitive reactions. Safety data for analogs suggest handling in fume hoods with PPE (gloves, goggles) to avoid exposure to reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting patterns) may arise from conformational flexibility of the thiazepane ring or solvent effects. Advanced strategies include:

  • Variable-temperature NMR to study dynamic equilibria.
  • X-ray crystallography for definitive stereochemical assignment (as applied to related compounds with fused rings) .
  • DFT computational modeling to predict and compare experimental vs. theoretical spectra.

Q. What reaction conditions optimize yield for thiazepane-based intermediates?

Data from related syntheses suggest:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in ring-closing steps.
  • Catalyst systems : Lewis acids (e.g., ZnCl₂) or organocatalysts improve cyclization efficiency.
  • Temperature control : Slow heating (40–60°C) minimizes decomposition of acid-sensitive groups. Example yields for structurally similar compounds range from 60–85% after chromatographic purification .

Q. What biological screening approaches are relevant for evaluating its potential in drug discovery?

Thiazepane derivatives often target enzymes (e.g., kinases) or neurotransmitter receptors. Methodological considerations include:

  • In vitro assays : Competitive binding studies (e.g., fluorescence polarization) to measure affinity for neurological targets.
  • ADMET profiling : Microsomal stability tests and CYP450 inhibition assays to prioritize lead compounds.
  • In vivo models : Zebrafish or rodent studies for neuroactivity, leveraging structural motifs seen in related molecules with reported neurological activity .

Q. How can computational tools aid in predicting reactivity or stability of this compound?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., QM/MM) can model:

  • Hydrolysis kinetics of the carbonyl chloride group in aqueous environments.
  • Ring strain effects in the thiazepane moiety, influencing shelf-life and degradation pathways. Software like Gaussian or Schrödinger Suite is routinely used for such analyses .

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